

Application Notes and Protocols for Pomarose in Flavor and Fragrance Chemistry

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Compound of Interest

Compound Name: Pomarose

Cat. No.: B12675126

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Introduction

Pomarose is a synthetic, high-impact odorant known for its potent and complex aroma profile. [1][2][3] Patented by Givaudan, it is a double-unsaturated ketone that does not occur in nature. [1][2] Its discovery was a result of structural curiosity during the investigation of a trace component with a damascone-like odor in a reaction mixture. [1] Although initially targeting a different isomer, researchers synthesized **Pomarose** and found it to possess a superior and highly desirable scent. [1][4]

Chemically identified as (2E,5Z)-5,6,7-Trimethylocta-2,5-dien-4-one, **Pomarose** is distinguished by a powerful fruity-rose aroma with distinct notes of apple, plum, and raisins. [2][4][5] The sensory character is almost exclusively attributed to the (2E,5Z)-stereoisomer, which has an exceptionally low odor threshold of 0.5 ng/L in air. [1][2] The (2E,5E)-isomer, in contrast, is significantly less detectable by the human nose. [1][2] It is important to note that in the presence of trace acids, especially in glass containers, the two isomers can rapidly equilibrate. [1][2]

While **Pomarose** is a key ingredient in the fragrance industry, featured in numerous successful perfumes, its application in flavor chemistry is primarily for research into aroma perception. [1][6] Regulatory and safety information suggests it is intended for fragrance applications and is "not for flavor use," meaning it is not to be used as a direct food additive for ingestion. [7][8] For researchers in flavor chemistry, **Pomarose** serves as an excellent model compound for studying structure-odor relationships, olfactory receptor interactions, and the psychophysics of complex aroma perception due to its potency and unique profile.

Quantitative Data

The following tables summarize the key quantitative data for **Pomarose**, providing essential information for experimental design and evaluation.

Table 1: Chemical and Physical Properties of **Pomarose**

Property	Value	Reference
IUPAC Name	(2E,5Z)-5,6,7-Trimethylocta-2,5-dien-4-one	[5]
CAS Number	357650-26-1	[1][5]
Molecular Formula	C ₁₁ H ₁₈ O	[1][5]
Molar Mass	166.26 g/mol	[5]
Density	0.855 g/cm ³	[1][2]
Boiling Point	236.2 °C (estimated)	[1][2]
Vapor Pressure	0.048 mmHg @ 25 °C (estimated)	[8]
Water Solubility	54.88 mg/L @ 25 °C (estimated)	[8]
logP (o/w)	2.683 (estimated)	[8]

Table 2: Sensory Properties of **Pomarose**

Property	Value	Reference
Odor Type	Fruity, Rose, Dried Fruit	[1][8]
Odor Description	Powerful notes of apple, plum, raisin, and rose.	[1][2][5]
Odor Threshold (Air)	0.5 ng/L	[1][2][9]
Flavor Usage	Not recommended for flavor (ingestion) applications.	[7][8][10]

Experimental Protocols

Protocol 1: Synthesis of Pomarose

This protocol outlines the key reactions for the synthesis of **Pomarose** based on published literature.[1][2][5] The synthesis is a two-step process involving a boron trifluoride-catalyzed addition followed by a Grignard reaction.

Objective: To synthesize (2E,5Z)-5,6,7-Trimethylocta-2,5-dien-4-one (**Pomarose**).

Materials:

- Methyl isopropyl ketone
- 1-Ethoxyprop-1-yne
- Boron trifluoride etherate ($\text{BF}_3 \cdot \text{OEt}_2$)
- Propen-1-ylmagnesium bromide (Grignard reagent)
- Anhydrous diethyl ether or THF
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Standard laboratory glassware for air-sensitive reactions (Schlenk line, nitrogen atmosphere)

- Magnetic stirrer and heating mantle
- Rotary evaporator
- Chromatography equipment for purification (e.g., silica gel column)

Methodology:

Step 1: Boron Trifluoride-Catalyzed Addition

- Set up a flame-dried, three-neck flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
- In the flask, dissolve methyl isopropyl ketone in an anhydrous solvent like diethyl ether.
- Cool the solution to 0 °C using an ice bath.
- Slowly add boron trifluoride etherate to the cooled solution while stirring.
- From the dropping funnel, add 1-ethoxyprop-1-yne dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until TLC or GC-MS analysis indicates the consumption of the starting material.
- The reaction yields the intermediate, ethyl 2,3,4-trimethylpent-2-enoate.[\[5\]](#)
- Quench the reaction by carefully adding it to an ice-cold saturated solution of sodium bicarbonate.
- Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to obtain the crude intermediate.

Step 2: Grignard Reaction and In Situ Enolization

- In a separate flame-dried, three-neck flask under a nitrogen atmosphere, dissolve the crude ethyl 2,3,4-trimethylpent-2-enoate from Step 1 in anhydrous THF.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add propen-1-ylmagnesium bromide (Grignard reagent) to the solution dropwise.
- The reaction proceeds via in situ enolization to form the target molecule, **Pomarose**.^{[1][2]}
- Monitor the reaction by TLC or GC-MS. Once complete, quench the reaction at low temperature by the slow addition of saturated aqueous NH₄Cl solution.
- Allow the mixture to warm to room temperature and extract with diethyl ether (3x).
- Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator.
- Purify the crude **Pomarose** using column chromatography on silica gel to isolate the desired (2E,5Z)-isomer.

Protocol 2: Sensory Evaluation of Pomarose

This protocol provides a general framework for the sensory analysis of a high-impact aroma compound like **Pomarose**. It is adapted from standard methods in flavor chemistry.^[11]

Objective: To characterize the odor profile and determine the detection threshold of **Pomarose**.

Materials:

- **Pomarose** standard (high purity)
- Odor-free solvent (e.g., dipropylene glycol, ethanol, or mineral oil)
- Odor-free water
- Glass sniffing jars or bottles with Teflon-lined caps
- Perfumer's smelling strips (blotters)

- Graduated pipettes and volumetric flasks
- A panel of trained sensory analysts (typically 8-12 members)
- A well-ventilated, odor-free sensory evaluation room

Methodology:

Part A: Odor Profile Description (Orth-nasal)

- Prepare a 1.0% solution of **Pomarose** in a suitable solvent like dipropylene glycol or ethanol. [\[8\]](#)
- Dip the end of a perfumer's smelling strip into the solution, ensuring a consistent amount is absorbed.
- Present the smelling strip to the trained panelists.
- Ask panelists to freely describe the aroma characteristics they perceive over time (top, middle, and base notes).
- Use a standardized aroma wheel or lexicon to help panelists select specific descriptors (e.g., fruity, rose, apple, plum, dried fruit, sweet).
- Compile the descriptors and their intensity ratings from all panelists to create a comprehensive sensory profile.

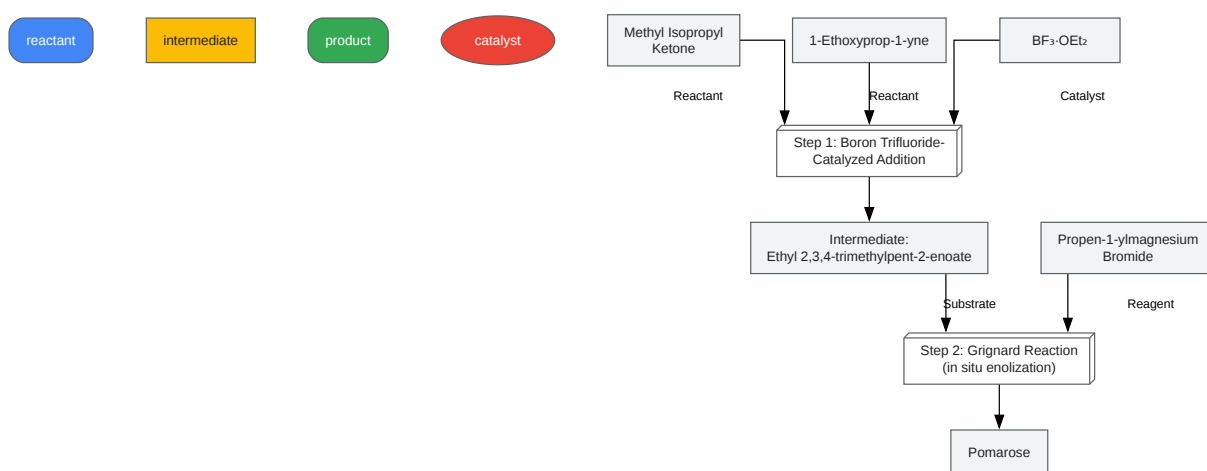
Part B: Odor Detection Threshold Determination (ASTM E679-04)

- Prepare a series of dilutions of **Pomarose** in odor-free water or air, starting from a concentration well above the expected threshold (e.g., 1 ppm) and decreasing in steps (e.g., 3-fold dilutions).
- Use a three-alternative forced-choice (3-AFC) method. For each panelist, present three samples: two blanks (odor-free water or air) and one containing the **Pomarose** dilution.
- Present the samples in a randomized order.

- Ask panelists to identify the "odd" sample.
- Start with a concentration that is easily detectable and decrease the concentration until the panelist can no longer reliably distinguish the **Pomarose** sample from the blanks.
- The individual threshold is the lowest concentration at which the panelist correctly identifies the sample.
- Calculate the group's best-estimate threshold as the geometric mean of the individual thresholds.

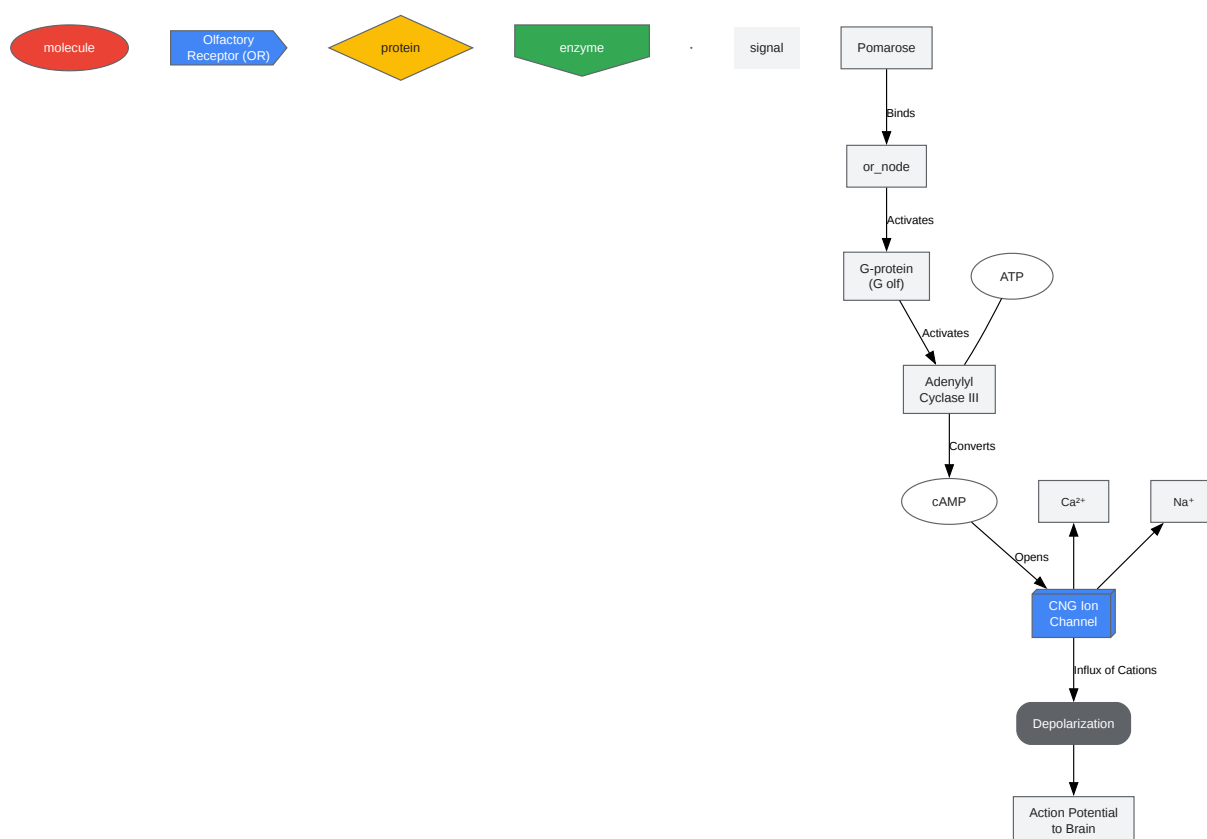
Visualizations

The following diagrams illustrate the synthesis workflow for **Pomarose** and a conceptual model of olfactory signal transduction.



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Caption: Synthetic pathway for **Pomarose**.



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Caption: Generalized olfactory signaling cascade.

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